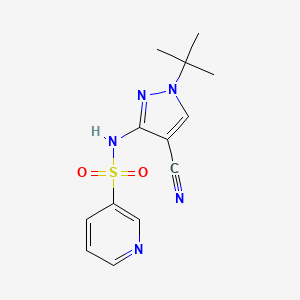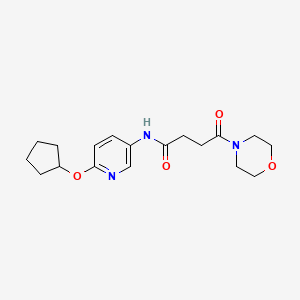
N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a cyano group, along with a pyridine ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide typically involves the formation of the pyrazole ring followed by the introduction of the pyridine sulfonamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with a suitable diketone can yield the pyrazole ring, which can then be further functionalized to introduce the cyano group. The pyridine-3-sulfonamide can be synthesized separately and then coupled with the pyrazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex molecules used in various industrial processes
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano group and the sulfonamide moiety can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-2-sulfonamide
- N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-4-sulfonamide
- N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyrimidine-3-sulfonamide
Uniqueness
N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group, cyano group, and sulfonamide moiety provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-13(2,3)18-9-10(7-14)12(16-18)17-21(19,20)11-5-4-6-15-8-11/h4-6,8-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTTYRDVQSOYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)NS(=O)(=O)C2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone](/img/structure/B7052146.png)
![2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B7052160.png)
![4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine](/img/structure/B7052171.png)
![4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B7052181.png)
![3-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B7052187.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(5-methoxy-1,3-thiazol-2-yl)propanamide](/img/structure/B7052217.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7052218.png)
![N-[2-fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7052225.png)
![N-[4-hydroxy-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]acetamide](/img/structure/B7052226.png)
![(3-Chloro-4-methylthiophen-2-yl)-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7052237.png)
![4-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidine-1-carbonyl]-1-(furan-2-ylmethyl)pyrrolidin-2-one](/img/structure/B7052243.png)
![1-(4-fluorophenyl)-N-[4-(1,2,4-oxadiazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7052247.png)
![5-[1-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7052253.png)
